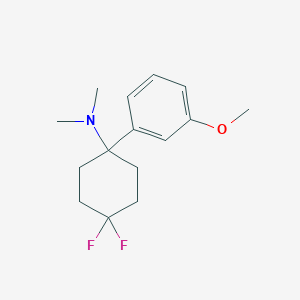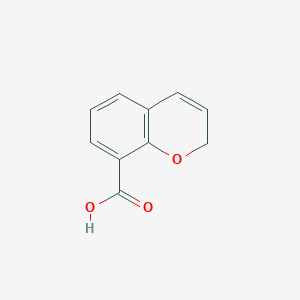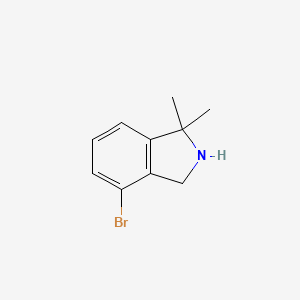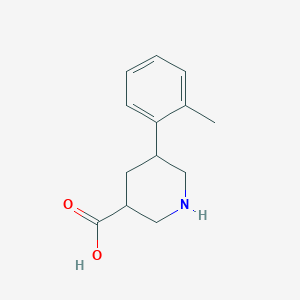![molecular formula C10H13F2N3 B13333462 1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13333462.png)
1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluorocyclobutyl group attached to a tetrahydropyrazolopyridine scaffold. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolopyridine core followed by the introduction of the difluorocyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolopyridine core can be synthesized through a series of condensation reactions involving hydrazines and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production output .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The difluorocyclobutyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3,3-difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different functional groups
Uniqueness
1-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13F2N3 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclobutyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-8(4-10)15-9-1-2-13-5-7(9)6-14-15/h6,8,13H,1-5H2 |
InChI-Schlüssel |
QICVUKADDCNWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1N(N=C2)C3CC(C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)


![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)


![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)

![2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
![5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333444.png)
![Butyl[1-(2-fluorophenyl)propyl]amine](/img/structure/B13333447.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
![2-(2,2-Difluoroethyl)-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13333453.png)

